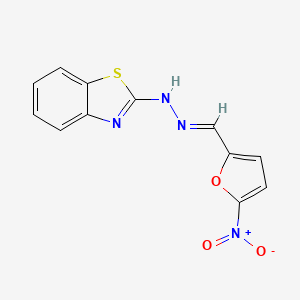
(3'S*,4'S*)-1'-(6-methyl-2-propylpyrimidin-4-yl)-1,3'-bipyrrolidin-4'-ol
Overview
Description
(3'S*,4'S*)-1'-(6-methyl-2-propylpyrimidin-4-yl)-1,3'-bipyrrolidin-4'-ol is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. It is a chiral molecule with a molecular formula of C19H28N4O and a molecular weight of 328.46 g/mol. The compound has been studied extensively in recent years, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations, and future directions have been investigated.
Mechanism of Action
The mechanism of action of (3'S*,4'S*)-1'-(6-methyl-2-propylpyrimidin-4-yl)-1,3'-bipyrrolidin-4'-ol is not fully understood. It is believed to act as a partial agonist at dopamine D2 receptors, which are involved in the regulation of reward pathways in the brain. By modulating dopamine signaling, the compound may be able to reduce drug-seeking behavior and improve symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, the compound has been shown to reduce drug-seeking behavior and improve cognitive function. It has also been shown to have anxiolytic and antidepressant effects. However, more research is needed to fully understand the effects of the compound on human physiology.
Advantages and Limitations for Lab Experiments
One advantage of (3'S*,4'S*)-1'-(6-methyl-2-propylpyrimidin-4-yl)-1,3'-bipyrrolidin-4'-ol is that it has been extensively studied in animal models, which allows researchers to investigate its potential pharmacological properties. However, one limitation of the compound is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies. Additionally, more research is needed to fully understand the safety and efficacy of the compound in humans.
Future Directions
There are several future directions for research on (3'S*,4'S*)-1'-(6-methyl-2-propylpyrimidin-4-yl)-1,3'-bipyrrolidin-4'-ol. One area of research is the development of targeted therapies for psychiatric disorders and drug addiction. Another area of research is the investigation of the compound's safety and efficacy in humans. Additionally, more research is needed to fully understand the mechanism of action of the compound and its effects on human physiology.
Scientific Research Applications
(3'S*,4'S*)-1'-(6-methyl-2-propylpyrimidin-4-yl)-1,3'-bipyrrolidin-4'-ol has been studied for its potential pharmacological properties. It has been shown to have activity as a dopamine D2 receptor partial agonist, which makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. The compound has also been investigated as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
(3S,4S)-1-(6-methyl-2-propylpyrimidin-4-yl)-4-pyrrolidin-1-ylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-3-6-15-17-12(2)9-16(18-15)20-10-13(14(21)11-20)19-7-4-5-8-19/h9,13-14,21H,3-8,10-11H2,1-2H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFZUFWDTOIMAW-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CC(C(C2)O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC(=CC(=N1)N2C[C@@H]([C@H](C2)O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethoxyphenyl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B3872802.png)
![N'-(2,6-dichlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B3872804.png)

![2-hydroxy-5-iodo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3872817.png)
![N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3872823.png)

![3'-{1-[3-(dimethylamino)propyl]-1H-pyrazol-3-yl}-2-biphenylcarbonitrile](/img/structure/B3872842.png)
![2-[2-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-N-(4-nitrophenyl)-2-oxoacetamide](/img/structure/B3872850.png)
![2-(4-chlorophenyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3872854.png)
![5-[(2-phenoxypropanoyl)amino]isophthalamide](/img/structure/B3872870.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B3872873.png)
![ethyl 4-[4-(4-butoxy-3-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B3872880.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B3872893.png)